4-Bromo-3-nitropyridine
Overview
Description
4-Bromo-3-nitropyridine is a compound that belongs to the class of organic compounds known as halopyridines, which are characterized by the presence of a halogen atom (in this case, bromine) attached to a pyridine ring. The nitro group attached to the pyridine ring further defines its chemical behavior and reactivity. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of bromo-nitropyridine derivatives can be achieved through various methods. For instance, 2-Bromomethyl-3-nitropyridine and its derivatives can be prepared from corresponding nitropicolines, as demonstrated in the synthesis of pyrazolo-pyridines when reacted with aromatic amines . Additionally, the self-condensation of 4-bromopyridine has been explored, resulting in a conjugated polymer with a complex structure . The nitration of pyridine N-oxide derivatives also yields bromo-nitropyridine compounds, with the N-oxide group directing the nitration to specific positions on the pyridine ring .
Molecular Structure Analysis
The molecular structure of bromo-nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined to be orthorhombic with the bromine ion nearly coplanar with the pyridine ring . Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of related compounds, providing insights into their geometric and electronic properties .
Chemical Reactions Analysis
Bromo-nitropyridine derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . Cross-coupling reactions have also been reported, where 4-bromopyridines are used to synthesize biaryl compounds, which are relevant in the synthesis of antitumor antibiotics . The reactivity of these compounds is influenced by the presence of the bromine and nitro groups, which can direct further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridine derivatives are closely related to their molecular structure. The vibrational frequencies and spectra obtained from FT-IR and FT-Raman studies provide valuable information about the compound's physical properties . Quantum chemical calculations reveal properties such as HOMO-LUMO energies, electronegativity, and chemical potential, which are indicative of the compound's reactivity and stability . Additionally, the thermodynamic properties have been studied, showing the relationship between heat capacity, entropy, and enthalpy changes with temperature .
Scientific Research Applications
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Organic Synthesis
- Summary of Application : 4-Bromo-3-nitropyridine is used as an important raw material and intermediate in organic synthesis .
- Methods of Application : The specific methods of application in organic synthesis can vary widely depending on the desired end product. Typically, it would be used in reactions involving nucleophilic reagents .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of 4-Bromo-3-nitropyridine can facilitate the synthesis of a wide range of organic compounds .
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Pharmaceuticals
- Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of pharmaceuticals .
- Methods of Application : The compound can be used in various ways in pharmaceutical synthesis, depending on the specific drug being produced. For example, it can be used in reactions with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate .
- Results or Outcomes : The use of 4-Bromo-3-nitropyridine in pharmaceutical synthesis can lead to the production of a variety of drugs. The specific results would depend on the other reagents and conditions used in the synthesis .
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Agrochemicals
- Summary of Application : 4-Bromo-3-nitropyridine is used as an intermediate in the synthesis of agrochemicals .
- Methods of Application : As with pharmaceuticals, the methods of application in agrochemical synthesis can vary widely. The compound can be used in a variety of reactions to produce different agrochemicals .
- Results or Outcomes : The use of 4-Bromo-3-nitropyridine in agrochemical synthesis can lead to the production of a variety of agrochemicals. The specific results would depend on the other reagents and conditions used in the synthesis .
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Dyestuff Fields
- Summary of Application : 4-Bromo-3-nitropyridine is used in the synthesis of dyes and pigments.
- Methods of Application : The compound can be used in various ways in the synthesis of dyes and pigments, depending on the specific dye or pigment being produced.
- Results or Outcomes : The use of 4-Bromo-3-nitropyridine in the synthesis of dyes and pigments can lead to the production of a variety of different colors and types of dyes and pigments.
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Synthesis of 2-Substituted-5-Nitropyridines
- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 2-substituted-5-nitropyridines .
- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Results or Outcomes : A series of 2-substituted-5-nitro-pyridines has been synthesized .
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Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Methods of Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Synthesis of 4-(3-bromopyridin-2-yl)morpholine
- Summary of Application : 4-Bromo-3-nitropyridine can be used to synthesize 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis .
- Methods of Application : In chemical reactions, 4-Bromo-3-nitropyridine partakes in nucleophilic substitution reactions with amines .
- Results or Outcomes : This leads to homoconjugation and bond cleavage .
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Synthesis of Imidazo[4,5-c]pyridines
- Summary of Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results or Outcomes : Imidazo[4,5-c]pyridines have been synthesized .
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Synthesis of 5-Nitropyridine-2-sulfonic Acid
- Summary of Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results or Outcomes : 5-Nitropyridine-2-sulfonic acid is synthesized .
Safety And Hazards
4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Future Directions
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .
properties
IUPAC Name |
4-bromo-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNAGBWCCVHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376574 | |
Record name | 4-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitropyridine | |
CAS RN |
23056-44-2 | |
Record name | 4-bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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